![molecular formula C9H10O5 B12313378 4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid](/img/structure/B12313378.png)
4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-3,10-dioxatricyclo[5210,1,5]decane-6-carboxylic acid is a complex organic compound with the molecular formula C₉H₁₀O₅ It is characterized by its unique tricyclic structure, which includes an oxo group and a carboxylic acid group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Oxo-3,10-Dioxatricyclo[5.2.1.01,5]decan-6-carbonsäure umfasst in der Regel mehrere Schritte, beginnend mit einfacheren organischen Molekülen. Ein gängiges Verfahren beinhaltet die Cyclisierung eines geeigneten Vorläufers unter sauren oder basischen Bedingungen, gefolgt von einer Oxidation zur Einführung der Oxogruppe. Die Reaktionsbedingungen erfordern oft eine sorgfältige Kontrolle der Temperatur und des pH-Werts, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung die Verwendung von großtechnischen Reaktoren und kontinuierlichen Verfahren umfassen, um die Ausbeute und Effizienz zu optimieren. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungstechniken wie der Chromatographie kann den Produktionsprozess weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Oxo-3,10-Dioxatricyclo[5.2.1.01,5]decan-6-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Oxogruppe kann weiter oxidiert werden, um komplexere Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder andere reduzierte Formen zu bilden.
Substitution: Die Carbonsäuregruppe kann an Substitutionsreaktionen teilnehmen, um Ester, Amide oder andere Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)
Reduktionsmittel: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄)
Substitutionsreagenzien: Alkohole, Amine und andere Nucleophile
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zu stärker oxidierten Verbindungen führen, während die Reduktion Alkohole oder andere reduzierte Formen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-Oxo-3,10-Dioxatricyclo[5.2.1.01,5]decan-6-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 4-Oxo-3,10-Dioxatricyclo[5.2.1.01,5]decan-6-carbonsäure seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Oxo- und Carbonsäuregruppen können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Proteinen, Enzymen und anderen Biomolekülen eingehen, wodurch deren Aktivität und Funktion beeinflusst werden.
Wirkmechanismus
The mechanism by which 4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxo and carboxylic acid groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
4-Oxo-3,10-Dioxatricyclo[5.2.1.01,5]decan-6-carbonsäure kann mit anderen tricyclischen Verbindungen verglichen werden, die ähnliche Strukturen, aber unterschiedliche funktionelle Gruppen aufweisen. Einige ähnliche Verbindungen sind:
- 4-Oxo-3,10-Dioxatricyclo[5.2.1.01,5]decan-6-methylester
- 4-Oxo-3,10-Dioxatricyclo[5.2.1.01,5]decan-6-amid
Eigenschaften
Molekularformel |
C9H10O5 |
|---|---|
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
4-oxo-3,10-dioxatricyclo[5.2.1.01,5]decane-6-carboxylic acid |
InChI |
InChI=1S/C9H10O5/c10-7(11)5-4-1-2-9(14-4)3-13-8(12)6(5)9/h4-6H,1-3H2,(H,10,11) |
InChI-Schlüssel |
ZTNJBIVXMUDZMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC23COC(=O)C2C(C1O3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate](/img/structure/B12313305.png)
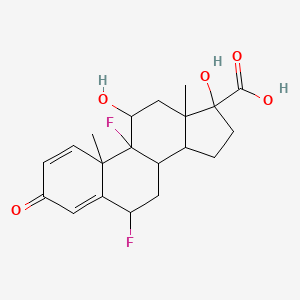
![7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione](/img/structure/B12313313.png)
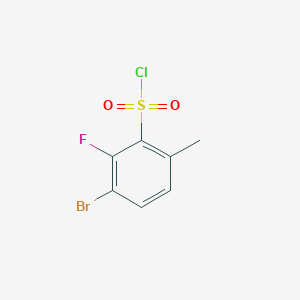
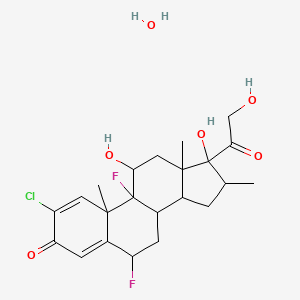

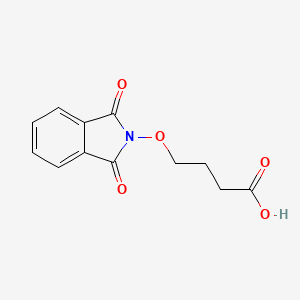
![rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis](/img/structure/B12313352.png)

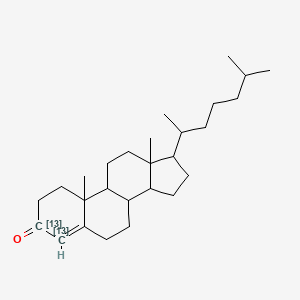
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B12313370.png)


